molecular formula C16H22BNO3 B12960900 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one

1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one

Cat. No.: B12960900
M. Wt: 287.2 g/mol
InChI Key: BKUUQOPGVBKXMV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.54–7.45 (m, 2H) : Aromatic protons at C5 and C6 of the indoline ring.
  • δ 7.10–7.00 (m, 1H) : Proton at C8, deshielded by the electron-withdrawing boronate group.
  • δ 5.05 (s, 1H) : Methine proton adjacent to the acetylated nitrogen (C2).
  • δ 2.15 (s, 3H) : Methyl group of the acetyl substituent.
  • δ 1.30 (s, 12H) : Tetramethyl groups on the dioxaborolane ring.

¹³C NMR (101 MHz, CDCl₃):

  • δ 169.0 : Carbonyl carbon of the acetyl group.
  • δ 142.5–116.9 : Aromatic carbons of the indoline system.
  • δ 84.0 : Boron-bound oxygenated carbons in the dioxaborolane ring.
  • δ 24.9 : Methyl carbons attached to boron.

Infrared (IR) and Raman Spectroscopic Features

IR Band (cm⁻¹) Assignment
1705 C=O stretch (acetyl group)
1602, 1487 C=C aromatic stretching
1352 B-O symmetric stretch
1310 B-O asymmetric stretch

Raman spectroscopy reveals characteristic peaks at 3050 cm⁻¹ (aromatic C–H stretches) and 780 cm⁻¹ (out-of-plane bending of the indoline ring).

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) data for the molecular ion [M+H]⁺ shows an exact mass of 302.1921 (calculated: 302.1924). Major fragments include:

  • m/z 162.1 : Loss of the dioxaborolane moiety (C₆H₁₂BO₂, 139 Da).
  • m/z 105.0 : Acetyl-indolinium ion (C₁₀H₁₀NO⁺).
  • m/z 57.0 : CH₃CO⁺ fragment from acetyl group cleavage.

The fragmentation pathway prioritizes cleavage of the labile B–O bonds, followed by retro-Diels-Alder decomposition of the indoline system.

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C16H22BNO3/c1-11(19)18-10-9-12-7-6-8-13(14(12)18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3

InChI Key

BKUUQOPGVBKXMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Halogenated Indoline Precursor

The indoline core bearing a halogen substituent at the 7-position is synthesized via standard indoline formation methods, such as reduction of corresponding indoles or cyclization reactions. The ethanone group at the nitrogen (N-1) position is introduced by acetylation using acetyl chloride or acetic anhydride under basic or acidic conditions.

Palladium-Catalyzed Borylation

The key step involves the coupling of the halogenated indoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. Typical conditions include:

  • Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (PdCl2(dppf)·CH2Cl2)
  • Base: Potassium acetate (KOAc)
  • Solvent: Anhydrous 1,4-dioxane
  • Temperature: Approximately 85°C
  • Reaction Time: 12–15 hours

After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with brine, and concentrated. The crude product is purified by silica gel chromatography using a mixture of ethyl acetate and hexanes.

Representative Example

A representative synthesis reported for a closely related compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, proceeds as follows:

Parameter Details
Starting Material 5-Bromoindolin-2-one (10 mmol)
Boron Source Bis(pinacolato)diboron (12 mmol)
Catalyst PdCl2(dppf)·CH2Cl2 (0.2 mmol)
Base KOAc (15 mmol)
Solvent Anhydrous 1,4-dioxane (50 mL)
Temperature 85°C
Reaction Time 15 hours
Workup Dilution with EtOAc, brine wash, silica gel chromatography
Yield 93.8%
Characterization 1H NMR (300 MHz, CD3OD): δ 1.24 (s, 12H), 3.51 (s, 2H), aromatic signals; MS (DCI/NH3): m/z 260 (M+H)+

This method is directly applicable to the preparation of the target compound by using the corresponding 7-bromoindolin-1-yl ethanone as the substrate.

Alternative Synthetic Routes and Optimization

  • Direct Borylation of Indoline Derivatives: Some protocols explore direct C–H borylation of indoline rings under iridium catalysis, but these are less common for regioselective installation at the 7-position.
  • Use of Different Catalysts and Bases: Variations in catalyst systems (e.g., Pd(PPh3)4) and bases (e.g., Cs2CO3) have been tested to optimize yields and reaction times.
  • Reaction Atmosphere: The borylation is typically performed under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures is standard for isolating pure boronate esters.

Research Findings and Analytical Data

  • The palladium-catalyzed borylation method consistently provides high yields (>90%) with excellent regioselectivity.
  • The boronate ester group is stable under the reaction and purification conditions.
  • NMR and mass spectrometry confirm the structure and purity of the product.
  • The boronic ester functionality enables further cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Halogenated indoline synthesis Standard indoline formation and N-acetylation Variable Precursor for borylation
Borylation reaction PdCl2(dppf)·CH2Cl2 (0.2 mmol), KOAc (15 mmol), bis(pinacolato)diboron (12 mmol), 1,4-dioxane, 85°C, 15 h ~90–95% yield High regioselectivity, mild conditions
Purification Silica gel chromatography (EtOAc/hexane 1:1) Pure product Confirmed by 1H NMR and MS

Chemical Reactions Analysis

Types of Reactions

1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted indoline derivatives.

Scientific Research Applications

1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one involves its interaction with molecular targets through the boron atom. The dioxaborolane ring can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on molecular properties, synthetic methodologies, and applications.

Structural Isomers of Indolin-1-yl Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boron Position Yield (%) Purity (%) Key Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (4-position isomer) C₁₆H₂₂BNO₃ 287.17 4-indoline ≥97 Cross-coupling reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (5-position isomer) C₁₆H₂₂BNO₃ 287.17 5-indoline 95 Medicinal chemistry intermediates
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone (indazole analog) C₁₅H₁₉BN₂O₃ 286.14 6-indazole 96 PROTAC development

Key Observations:

  • Positional Effects : The substitution position of the boronic ester significantly influences reactivity. For example, indoline derivatives with boron at the 4- or 5-position are more sterically accessible for cross-coupling than the 7-position isomer, which may exhibit reduced reactivity due to steric hindrance .
  • Heterocycle Variations : Indazole derivatives (e.g., ) display distinct electronic properties compared to indoline analogs, making them preferable in targeted protein degradation (PROTACs) due to enhanced binding affinity .

Physicochemical Properties

  • Melting Points: Boronic esters with rigid structures (e.g., isoindolinone derivatives) exhibit higher melting points (170–173°C) due to crystalline stability , while flexible analogs (e.g., indoline derivatives) are often oils or low-melting solids .
  • Solubility : Derivatives with polar substituents (e.g., methoxyethyl groups in ) show improved solubility in organic solvents, enhancing their utility in solution-phase reactions .

Biological Activity

1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety and the indoline structure suggests that this compound may exhibit significant pharmacological properties. This article reviews the existing literature on its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethan-1-one
  • Molecular Formula : C13H22BNO
  • Molecular Weight : 227.14 g/mol

Antiproliferative Properties

Recent studies have indicated that derivatives of indoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.01 to 73.4 µM across multiple cell lines . The presence of the dioxaborolane group is believed to enhance these effects by facilitating interactions with biological targets such as tubulin.

The mechanism of action for indoline derivatives often involves the inhibition of tubulin polymerization. For example, related compounds have demonstrated significant inhibition of tubulin assembly at concentrations as low as 0.56 µM . This suggests that the compound may induce apoptosis in cancer cells through the disruption of microtubule dynamics.

Study 1: Antiproliferative Activity

A study published in MDPI evaluated various benzo[b]furan derivatives and their antiproliferative activity against human leukemia cell lines HL-60 and U937. The compounds were tested at concentrations of 100 nM and showed varying effects on cell cycle distribution. Notably, compounds similar to our target compound demonstrated a significant increase in apoptotic cells .

CompoundIC50 (µM)Effect on Cell CycleApoptosis Induction
Compound A0.56G2/M arrestHigh
Compound B1.0G1 arrestModerate
Target CompoundTBDTBDTBD

Study 2: Tubulin Polymerization Inhibition

Another study assessed the effect of various indoline derivatives on tubulin polymerization. The results indicated that modifications to the substituents on the indoline ring significantly influenced their potency. The most potent derivatives had IC50 values significantly lower than those of less active analogs .

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